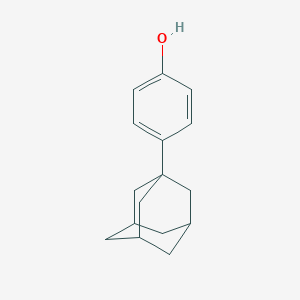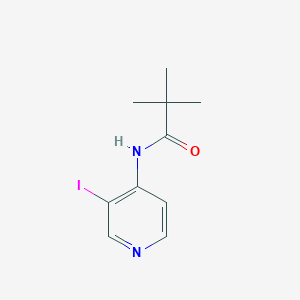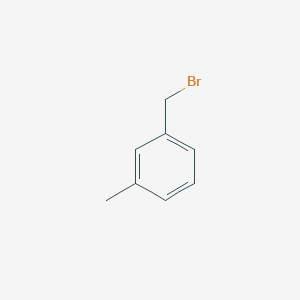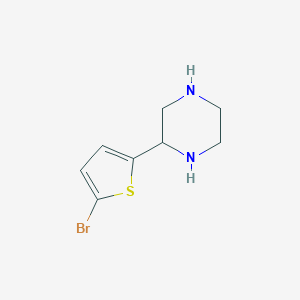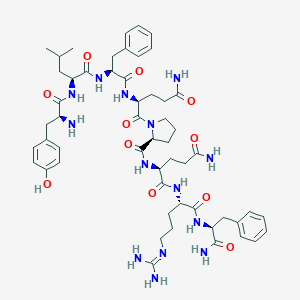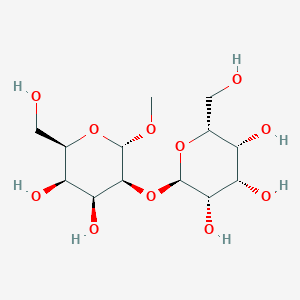
Methyl 2-O-talopyranosyltalopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-O-talopyranosyltalopyranoside, also known as MTT, is a natural compound that is found in various plants and fruits. It is a glycoside that is composed of two talopyranoside units linked together by a methyl group. MTT has drawn the attention of researchers due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of Methyl 2-O-talopyranosyltalopyranoside is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. Methyl 2-O-talopyranosyltalopyranoside has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes. It has also been found to inhibit the proliferation of cancer cells and to induce apoptosis.
Biochemische Und Physiologische Effekte
Methyl 2-O-talopyranosyltalopyranoside has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Methyl 2-O-talopyranosyltalopyranoside has also been found to improve glucose metabolism and to decrease blood lipid levels. Additionally, Methyl 2-O-talopyranosyltalopyranoside has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-O-talopyranosyltalopyranoside in lab experiments is that it is a natural compound that is found in various plants and fruits, making it readily available. Additionally, Methyl 2-O-talopyranosyltalopyranoside has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using Methyl 2-O-talopyranosyltalopyranoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-O-talopyranosyltalopyranoside. One direction is to further investigate its mechanism of action and to identify specific pathways that it modulates. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on the development of novel drug delivery systems for Methyl 2-O-talopyranosyltalopyranoside to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, Methyl 2-O-talopyranosyltalopyranoside is a natural compound that has drawn the attention of researchers due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities, and to have neuroprotective effects and to improve cognitive function. Methyl 2-O-talopyranosyltalopyranoside has several advantages for lab experiments, including its availability and low toxicity. However, its mechanism of action is not fully understood, which presents a challenge for designing targeted experiments. Future research could focus on further investigating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
Methyl 2-O-talopyranosyltalopyranoside can be synthesized from the reaction between talose and methyl alpha-D-galactopyranoside in the presence of a catalyst. The reaction is carried out in a solvent such as methanol, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-O-talopyranosyltalopyranoside has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. Methyl 2-O-talopyranosyltalopyranoside has also been shown to have neuroprotective effects and to improve cognitive function. These properties make Methyl 2-O-talopyranosyltalopyranoside a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
111462-59-0 |
|---|---|
Produktname |
Methyl 2-O-talopyranosyltalopyranoside |
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
YUAFWDJFJCEDHL-KCMHCVLHSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
Me 2-O-TPTP methyl 2-O-talopyranosyltalopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




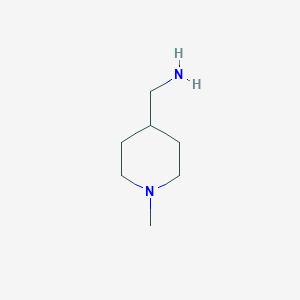
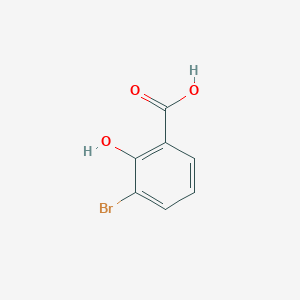
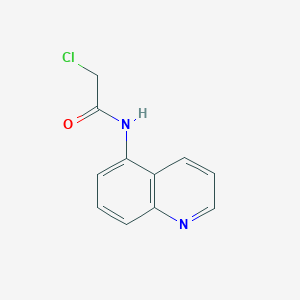
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

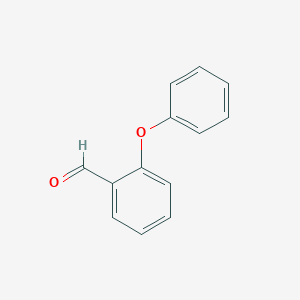
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
